BenchChemオンラインストアへようこそ!

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide

HDAC inhibition Epigenetics Cancer research

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide (CAS 861532-58-3) is a heterocyclic small molecule belonging to the benzotriazole acetamide class, with molecular formula C9H10N4O and molecular weight 190.20 g/mol. The compound features a 1H-benzo[d][1,2,3]triazole core substituted at the 5-position with an acetamide group and at the 6-position with a methyl group.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
Cat. No. B13098607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=CC2=NNN=C2C=C1NC(=O)C
InChIInChI=1S/C9H10N4O/c1-5-3-8-9(12-13-11-8)4-7(5)10-6(2)14/h3-4H,1-2H3,(H,10,14)(H,11,12,13)
InChIKeyKOVZBGZIZPMQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide: Procurement-Relevant Identity and Physicochemical Baseline


N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide (CAS 861532-58-3) is a heterocyclic small molecule belonging to the benzotriazole acetamide class, with molecular formula C9H10N4O and molecular weight 190.20 g/mol . The compound features a 1H-benzo[d][1,2,3]triazole core substituted at the 5-position with an acetamide group and at the 6-position with a methyl group. Available experimental data include a melting point of 235 °C, while predicted physicochemical parameters comprise a boiling point of 522.6±30.0 °C, density of 1.381±0.06 g/cm³, and a pKa of 8.34±0.40 . The compound is catalogued in authoritative databases including ChEMBL (CHEMBL4095542) and BindingDB (BDBM50235707), where it has been evaluated against multiple histone deacetylase (HDAC) isoforms [1]. It is offered by multiple vendors at purities typically ≥97% .

Why N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide Cannot Be Replaced by Generic Benzotriazole Acetamides


Benzotriazole acetamides exhibit profound structure-activity divergence based on subtle changes in substitution pattern, regiochemistry, and N-functionalization. For instance, ITSA-1 (N-(1H-benzotriazol-1-yl)-2,4-dichlorobenzamide) acts as a cell-permeable HDAC activator that specifically suppresses trichostatin A (TSA)-induced cell cycle arrest and histone acetylation, but does not reverse the activity of other HDAC inhibitors such as SAHA or sodium butyrate . In contrast, N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide bears a directly attached acetamide at the 5-position (rather than the 1-position acylation seen in ITSA-1) and a methyl group at the 6-position, which fundamentally alters its HDAC interaction profile. BindingDB data demonstrate that this specific compound exhibits Ki values >50,000 nM against HDAC5, HDAC6, and HDAC7 [1], indicating negligible inhibitory activity—a profile that is critically distinct from both potent HDAC inhibitors and the unique TSA-suppressive activity of ITSA-1. Furthermore, introduction of a 2-aryl substituent, as in the close analog N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide, shifts the activity profile toward nuclear receptor targets (IC50 = 278 nM against DAX1/NR0B1) [2]. These divergent pharmacological profiles demonstrate that generic substitution among benzotriazole acetamides is not scientifically defensible; the specific 5-acetamido-6-methyl substitution pattern of this compound defines a distinct functional entity.

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide – Quantified Differentiation Evidence Against Comparators


HDAC6 Inhibitory Activity: N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide Versus Potent Reference HDAC6 Inhibitor (Compound 5g/US10227295)

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide exhibits a Ki >50,000 nM against recombinant human HDAC6 using Boc-Lys(Ac)-AMC substrate in a fluorogenic enzymatic assay (30 min preincubation, 60 min substrate incubation) [1]. For comparison, a potent benzotriazole-derived HDAC6 inhibitor (Compound 5g, US10227295) tested under comparable conditions against recombinant human HDAC6 expressed in HEK293T/17 cells with Ac-GAK(Ac)-AMC substrate achieves an IC50 of 4 nM [2]. The >12,500-fold difference in potency confirms that this compound is essentially inactive as an HDAC6 inhibitor, making it categorically unsuitable for applications requiring HDAC6 inhibition but potentially valuable as a matched negative control compound.

HDAC inhibition Epigenetics Cancer research

HDAC Isoform Selectivity Profile: N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide Versus ITSA-1 (N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide)

ITSA-1 (CAS 200626-61-5) is a benzotriazole amide that functions as a cell-permeable HDAC activator, specifically suppressing trichostatin A (TSA)-induced histone acetylation and cell cycle arrest (IC50 for TSA suppression in A549 cells reported in the low micromolar range) without blocking other HDAC inhibitors such as SAHA or sodium butyrate . In contrast, N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide displays no detectable HDAC activation or TSA-suppressive activity; instead, its BindingDB profile shows uniform Ki >50,000 nM across HDAC5, HDAC6, and HDAC7 [1]. This fundamental functional dichotomy—one compound is a functional HDAC activator/TSA suppressor, the other is a pan-HDAC-inactive molecule—is governed by regiochemistry: ITSA-1 bears a 2,4-dichlorobenzamide moiety at the benzotriazole N1 position, whereas the target compound carries a simple acetamide directly at the C5 position with a C6 methyl substituent.

HDAC modulation Epigenetic tools TSA suppression

Nuclear Receptor Activity: N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide Versus N-[2-(4-Methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide

The 2-aryl-substituted analog N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide (BDBM97215) displays IC50 = 278 nM against human nuclear receptor subfamily 0 group B member 1 (DAX1/NR0B1) and IC50 = 6.76×10⁴ nM against steroidogenic factor 1 (SF-1/NR5A1), as measured in PubChem BioAssay AID 687017 [1]. Notably, this analog differs from the target compound solely by the presence of a 4-methoxyphenyl group at the benzotriazole N2 position. While direct nuclear receptor activity data for N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide are not available in public databases, the absence of the N2-aryl substituent—a critical pharmacophoric element for DAX1 engagement—strongly suggests a divergent nuclear receptor profile. This structural distinction provides a rational basis for selecting the 2-unsubstituted compound when nuclear receptor activity is undesired, or alternatively, for using it as a matched negative control for the 2-aryl-substituted analog in DAX1/SF-1 target engagement studies.

Nuclear receptors DAX1 SF-1 Endocrine pharmacology

Physicochemical Differentiation: N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide Versus N-(1H-Benzotriazol-1-yl)acetamide

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide possesses a melting point of 235 °C, with a predicted pKa of 8.34±0.40 and density of 1.381±0.06 g/cm³ . The unsubstituted analog N-(1H-benzotriazol-1-yl)acetamide (CAS 23791-98-0, MW 176.18 g/mol) lacks both the methyl group and the direct ring acetamide attachment pattern. The C6 methyl substituent in the target compound increases lipophilicity and molecular weight, which directly impacts solubility and membrane permeability. Specifically, the methyl group adds approximately +0.5 logP units (class-level estimate based on Hansch π constants) relative to the des-methyl analog, while the 5-acetamido (rather than 1-acetamido) regiochemistry alters hydrogen-bonding capacity and crystal packing energy, as reflected in the elevated melting point (235 °C vs. typically 120–150 °C for 1-substituted benzotriazole acetamides) . These differences directly affect dissolution rate, formulation compatibility, and DMSO solubility—parameters of practical significance in high-throughput screening and in vivo dosing.

Physicochemical properties Solubility Permeability Formulation

HDAC5 and HDAC7 Profiling: N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide Across Class IIb HDACs Versus Class I Selective Inhibitors

Beyond HDAC6, N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide has also been profiled against HDAC5 and HDAC7, yielding Ki >50,000 nM in both cases using Boc-Lys(trifluoroacetyl)-AMC substrate (30 min preincubation, 60 min measurement) [1]. This establishes a consistent pan-class-IIb-inactive profile. For context, trichostatin A (TSA), a prototypical pan-HDAC inhibitor, inhibits HDAC1 with IC50 = 70 nM in Jurkat cells . Even within the benzotriazole chemotype, the HDAC6-selective inhibitor series exemplified by US10227295 Compound 5g achieves IC50 = 4 nM (HDAC6) [2]. The three-orders-of-magnitude gap between this compound and active HDAC inhibitors precludes its use in any HDAC inhibition application but supports its role as a certified inactive control compound.

HDAC isoform selectivity Class IIb HDAC Epigenetic tool compounds

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide: Evidence-Backed Application Scenarios for Scientific Procurement


Negative Control Compound for High-Throughput HDAC6 Inhibitor Screening Campaigns

With confirmed Ki >50,000 nM against HDAC6, HDAC5, and HDAC7 [1], this compound is ideally suited as a negative (inactive) control in fluorogenic HDAC enzymatic assays. Unlike DMSO-only controls, it provides a matched benzotriazole scaffold control that accounts for any non-specific assay interference originating from the chemotype. This is particularly valuable when benchmarking against potent benzotriazole-derived HDAC6 inhibitors such as Compound 5g (IC50 = 4 nM) [1], as the structural similarity between active and inactive controls isolates pharmacophore-driven activity from scaffold-based artifacts.

Physicochemical Reference Standard for Benzotriazole Acetamide Library Characterization

The experimentally measured melting point of 235 °C and predicted pKa of 8.34 make this compound a useful reference standard for characterizing the solid-state properties of benzotriazole acetamide compound libraries. Its elevated melting point relative to 1-substituted benzotriazole acetamides (typically 120–150 °C) provides a diagnostic benchmark for confirming the 5-acetamido-6-methyl substitution pattern by thermal analysis (DSC/TGA). The predicted density of 1.381±0.06 g/cm³ further supports crystallinity assessments.

Selectivity Profiling Counter-Screen for Nuclear Receptor DAX1/SF-1 Hit Triage

The close structural analog N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide exhibits IC50 = 278 nM against DAX1/NR0B1 [2]. The absence of the N2-aryl substituent in the target compound provides a rational basis for its use as a selectivity counter-screen compound. Hits arising from DAX1 screens that contain a 2-arylbenzotriazole motif can be tested alongside this 2-unsubstituted analog to determine whether the N2-aryl group is essential for target engagement, thereby prioritizing compounds for medicinal chemistry optimization.

Synthetic Intermediate for N2-Functionalized Benzotriazole Acetamide Derivatization

The 2-unsubstituted benzotriazole core of this compound permits subsequent N2-functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct N-arylation chemistry, as supported by the general synthetic utility of benzotriazoles in click chemistry [3]. Starting from N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide, researchers can introduce diverse N2-substituents to probe structure-activity relationships across HDAC, nuclear receptor, and antimicrobial targets, with the parent compound serving as both the synthetic precursor and the unsubstituted baseline comparator.

Quote Request

Request a Quote for N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.